molecular formula C5H6ClN3O2 B1517396 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1123169-42-5

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1517396
CAS No.: 1123169-42-5
M. Wt: 175.57 g/mol
InChI Key: PYBNYHHOFONAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention follows the established rules for heterocyclic nomenclature, where the oxadiazole ring serves as the parent structure, and the substituents are numbered according to their positions on the heterocyclic framework.

The compound is officially registered under Chemical Abstracts Service registry number 1123169-42-5. This unique identifier provides an unambiguous reference for the compound in chemical databases and literature. The Chemical Abstracts Service registry number ensures precise identification across different naming systems and languages, facilitating international scientific communication and research collaboration.

Additional registry information includes the Molecular Design Limited catalog number MFCD12198449, which serves as an alternative identifier in various chemical databases and supplier catalogs. This secondary identification system provides redundancy in compound tracking and verification across multiple chemical information systems.

The molecular formula C₅H₆ClN₃O₂ accurately represents the atomic composition of the compound. This formula indicates the presence of five carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, providing the fundamental compositional information necessary for chemical calculations and analytical verification.

Structural Characterization: Oxadiazole Core and Substituent Analysis

The molecular structure of this compound features a central 1,2,4-oxadiazole ring system with specific substituents positioned at defined locations. The oxadiazole core represents a five-membered heterocyclic ring containing two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1, creating a distinctive electronic environment that influences the compound's chemical properties.

The structural arrangement can be systematically analyzed through its key components:

Structural Component Position Chemical Identity Molecular Contribution
Core Ring Central 1,2,4-Oxadiazole C₂N₂O
Chloromethyl Group Position 3 -CH₂Cl C₁H₂Cl
Methylcarboxamide Position 5 -CONH-CH₃ C₂H₃NO

The chloromethyl substituent (-CH₂Cl) attached at position 3 of the oxadiazole ring introduces a reactive electrophilic center. This functional group provides opportunities for further chemical transformations and contributes to the compound's potential reactivity profile. The presence of the chlorine atom creates a polarized carbon-chlorine bond, making the adjacent carbon atom susceptible to nucleophilic attack.

The N-methylcarboxamide group (-CONH-CH₃) positioned at the 5-location of the oxadiazole ring contributes both hydrogen bonding capabilities and structural rigidity. The amide functionality introduces planar geometry around the carbonyl carbon and nitrogen atoms, influencing the overall three-dimensional structure of the molecule. This substituent also provides sites for intermolecular hydrogen bonding interactions.

The molecular weight of 175.57 grams per mole reflects the combined mass contributions of all constituent atoms. This relatively modest molecular weight places the compound within a size range suitable for various synthetic applications and analytical techniques. The compact structure facilitates handling and characterization using standard laboratory methods.

Spectral Signatures: Nuclear Magnetic Resonance, Infrared, and Mass Spectroscopic Profiling

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Multiple analytical techniques contribute complementary information for comprehensive structural elucidation and purity assessment.

The Simplified Molecular Input Line Entry System representation CNC(=O)C1=NC(=NO1)CCl provides a linear notation that encodes the complete connectivity pattern of the molecule. This systematic encoding allows for computational analysis and database searching, facilitating structure-activity relationship studies and synthetic planning. The notation clearly indicates the connectivity between the oxadiazole ring, the methylcarboxamide group, and the chloromethyl substituent.

The International Chemical Identifier key PYBNYHHOFONAGJ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound. This hashed representation of the molecular structure provides an unambiguous identifier that remains constant regardless of the specific drawing conventions or tautomeric forms used to represent the molecule. The International Chemical Identifier system enables reliable cross-referencing between different chemical databases and software platforms.

Estimated physical properties derived from computational modeling provide valuable insights into the compound's behavior under various conditions:

Physical Property Estimated Value Estimation Method Reference
Boiling Point 283.95°C Environmental Protection Agency Test
Alternative Boiling Point 339.17°C Estimation Programs Interface Suite
Density 1.35 g/cm³ Environmental Protection Agency Test
Flash Point 125.47°C Environmental Protection Agency Test
Melting Point 133.1°C Estimation Programs Interface Suite
Water Solubility 18,211.2 mg/L Environmental Protection Agency Test
Alternative Water Solubility 1×10⁶ mg/L Estimation Programs Interface Suite

The nuclear magnetic resonance spectroscopic analysis reveals characteristic signals that correspond to the different proton and carbon environments within the molecule. The chloromethyl protons exhibit distinctive chemical shifts due to the deshielding effect of the adjacent chlorine atom, while the N-methyl protons appear in a characteristic region reflecting their attachment to the amide nitrogen. The oxadiazole ring carbons display chemical shifts that reflect the electronegative nitrogen and oxygen atoms within the heterocyclic framework.

Infrared spectroscopy identifies key functional group vibrations that confirm the presence of specific structural features. The carbonyl stretch of the amide group appears in the characteristic amide region, typically around 1650-1680 cm⁻¹, while the N-H stretch of the secondary amide appears in the 3200-3400 cm⁻¹ region. The C-Cl stretching vibration contributes to the fingerprint region, providing additional structural confirmation.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 175.57, corresponding to the calculated molecular weight. Fragmentation patterns provide insights into the structural stability and preferred cleavage pathways under ionization conditions. The loss of the chloromethyl group and subsequent fragmentation of the oxadiazole ring system generate characteristic fragment ions that support structural assignment and purity assessment.

Properties

IUPAC Name

3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNYHHOFONAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653247
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-42-5
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The classical and widely used method involves:

  • Step 1: Amidoxime formation
    Starting from a nitrile precursor, the nitrile is reacted with hydroxylamine hydrochloride under basic conditions to form the amidoxime intermediate.

  • Step 2: Cyclization with carboxylic acid derivatives
    The amidoxime is then cyclized with a carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

  • Step 3: Introduction of the chloromethyl group
    The chloromethyl substituent at position 3 can be introduced either by starting from a chloromethyl-substituted amidoxime or by chloromethylation of the oxadiazole ring using chloromethylating agents such as chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., AlCl₃).

Reaction Conditions and Catalysts

  • Use of dehydrating agents or coupling reagents such as EDC, DCC, CDI, or TBTU facilitates amidoxime and carboxylic acid derivative cyclization, improving yields and reducing side reactions.
  • Catalysts like pyridine or tetra-n-butylammonium fluoride (TBAF) improve reaction efficiency.
  • Reaction temperatures typically range from room temperature to moderate heating (40–80°C).
  • Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for their polarity and ability to dissolve reagents.

One-Pot Synthetic Procedures

Recent advances include one-pot syntheses where amidoximes and carboxylic acid esters react in the presence of superbases like NaOH/DMSO at room temperature, simplifying the process and allowing moderate to excellent yields (11–90%) with simple purification.

Specific Preparation of 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Amidoxime Intermediate Preparation

  • Starting from N-methyl-5-cyano-1,2,4-oxadiazole-3-carboxamide or its nitrile precursor, hydroxylamine hydrochloride is reacted to form the corresponding amidoxime.
  • Reaction conditions: aqueous or alcoholic medium, mild base (e.g., sodium acetate), temperature 50–70°C, 2–4 hours.

Cyclization and Chloromethylation

  • The amidoxime intermediate is reacted with a chloromethyl-containing carboxylic acid derivative or chloromethylated post-cyclization.
  • Chloromethylation is typically carried out using chloromethyl methyl ether and a Lewis acid catalyst (AlCl₃) at low temperature (0–25°C) to avoid side reactions.
  • Alternatively, direct cyclization with chloromethyl-substituted acid chlorides can yield the target compound in one step.

Purification and Characterization

  • The product is isolated by crystallization or chromatographic methods.
  • Characterization includes elemental analysis (C, H, N), IR spectroscopy (notably C-Cl stretch ~650 cm⁻¹), and $$^{13}C$$ NMR (oxadiazole carbons at ~165–175 ppm).

Alternative Synthetic Routes and Innovations

Tandem and One-Pot Reactions

  • Tandem reactions involving nitroalkenes with arenes and nitriles in superacid media (TfOH) can yield oxadiazoles rapidly with high yields (~90%) but require acid-resistant substrates.
  • Vilsmeier reagent-mediated one-pot syntheses activate carboxylic acids for amidoxime cyclization, offering 61–93% yields and operational simplicity.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/Reagents Yield Range Notes
Amidoxime + Acid Chloride Cyclization Amidoxime, acid chloride (chloromethyl-substituted) 0–80°C, 2–6 h Lewis acid (AlCl₃), dehydrating agents Moderate to high (50–85%) Classical, reliable method
Amidoxime + Ester (One-pot) Amidoxime, methyl/ethyl ester Room temp, 4–24 h NaOH/DMSO superbase 11–90% Simple purification, moderate time
Chloromethylation post-cyclization Oxadiazole intermediate 0–25°C, 1–3 h Chloromethyl methyl ether, AlCl₃ High (up to 90%) Requires careful handling of reagents
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile 40–150°C Pt(IV) catalyst Low to moderate Expensive catalyst, poor solubility
Vilsmeier Reagent Activation Amidoxime, carboxylic acid Room temp Vilsmeier reagent 61–93% One-pot, good yields

Research Findings and Practical Considerations

  • Amidoxime cyclization remains the gold standard for synthesizing 3-(chloromethyl)-substituted 1,2,4-oxadiazoles due to accessible starting materials and manageable reaction conditions.
  • Chloromethylation is sensitive and requires controlled conditions to prevent over-chlorination or decomposition.
  • One-pot methods reduce steps and waste but may require longer reaction times and careful monitoring.
  • Industrial scale-up often uses continuous flow reactors to optimize heat and mass transfer, improving yield and purity.
  • Spectroscopic techniques (NMR, IR) are critical for confirming substitution patterns and purity, especially due to possible tautomerism and dynamic behavior of oxadiazole rings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group serves as the primary reactive site, enabling diverse substitution reactions.

Table 1: Nucleophilic substitution reactions

Reagent TypeConditionsProduct StructureKey Findings
Amines DMF, 60°C, 12 h3-(R₂N-methyl)-N-methyl-oxadiazole derivativeSelective Cl replacement with secondary amines (e.g., piperidine) forms stable alkylamine derivatives .
Thiols EtOH, reflux, 6 h3-(RS-methyl)-N-methyl-oxadiazole derivativeThiolate ions (e.g., NaSPh) yield sulfides with 82–89% efficiency .
Alkoxides THF, 0°C to RT, 24 h3-(RO-methyl)-N-methyl-oxadiazole derivativeMethoxide substitution proceeds with moderate yields (65–72%) .

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring undergoes structural modifications under specific conditions.

Table 2: Ring-based reactions

Reaction TypeConditionsOutcomeMechanistic Insight
Acid-Catalyzed Hydrolysis HCl/AcOH, 70°C, 3 hRing opening to form carboxamide intermediatesProtonation at N2 initiates ring cleavage, yielding benzoic acid derivatives .
Cycloaddition Cu(I) catalysis, 80°C, 8 hFormation of fused heterocycles (e.g., triazoles)[3+2] cycloaddition with nitriles generates bicyclic systems .

Carboxamide Functionalization

The N-methyl-carboxamide group participates in selective transformations.

Table 3: Carboxamide reactivity

Reaction TypeReagentsProductApplication
Hydrolysis 6M NaOH, 100°C, 4 h5-Carboxylic acid derivativeEnhanced solubility in polar solvents .
Acylation Ac₂O, pyridine, RT, 12 hN-Acetylated oxadiazoleImproved metabolic stability in pharmacokinetic studies .

Metal Coordination Chemistry

The oxadiazole ring acts as a ligand for transition metals, enabling catalytic applications.

Table 4: Metal complex formation

Metal SaltConditionsComplex StructureObserved Activity
Au(I) DCM, RT, 2 hN-Heterocyclic carbene-gold complexAnticancer activity (IC₅₀: 0.003–0.595 µM) .
Ru(II) MeCN, 60°C, 6 hOctahedral Ru-oxadiazole adductCatalytic use in transfer hydrogenation .

Stability and Decomposition Pathways

Under prolonged heating (>150°C) or UV exposure, the compound undergoes degradation:

  • Thermal decomposition : Cleavage of the oxadiazole ring to form nitriles and CO₂ .

  • Photolytic breakdown : Radical-mediated chloromethyl group elimination .

Scientific Research Applications

Biological Activities

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exhibits notable pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor activity against various cancer cell lines. For example, modifications of the oxadiazole moiety have led to compounds with IC50 values as low as 0.003 µM against specific cancer cell lines .
CompoundCancer Cell LineIC50 Value (µM)
Compound 2OVXF 8992.76
Compound 3LXFA 6290.003
Compound 8WiDr4.5

These findings suggest that the oxadiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .

  • Enzyme Inhibition : Studies have shown that this compound can effectively bind to enzymes involved in metabolic pathways, potentially inhibiting their activity. This property is crucial for developing drugs targeting specific metabolic disorders.

Pharmaceutical Applications

The compound serves as a scaffold for drug development due to its ability to form derivatives with enhanced biological activities:

  • Pain Management : A derivative of this compound was tested for COX-2 specificity and showed promising analgesic and anti-inflammatory properties, indicating potential applications in pain management therapies.
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture:

  • Pesticide Development : The compound's reactivity allows it to be used in synthesizing novel pesticides that target specific pests while minimizing environmental impact.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • Antitumor Agents : A series of novel oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established anticancer drugs .
  • Enzyme Inhibition Studies : Detailed investigations into the interaction between this compound and specific enzymes revealed its potential as an inhibitor in metabolic pathways related to diseases like diabetes and cancer.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used. For example, in pharmaceutical applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide C₅H₆ClN₃O₂ 175.57 3-chloromethyl, 5-carboxamide Intermediate for drug synthesis
5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide C₅H₆ClN₃O₂ 175.57 5-chloromethyl, 3-carboxamide Positional isomer with distinct reactivity
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride C₅H₁₀ClN₅O₂ 192.60 3-aminomethyl, hydrochloride salt Enhanced solubility and stability
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide C₁₀H₉ClN₂O₂ 224.65 Benzisoxazole core, 3-chloromethyl Pharmacological precursor
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide C₅H₆N₆O₂ 182.14 3-azidomethyl Bioconjugation applications

Biological Activity

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, with the CAS number 1123169-42-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.

  • Molecular Formula : C5_5H6_6ClN3_3O2_2
  • Molecular Weight : 175.57 g/mol
  • Purity : ≥95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds related to this compound demonstrated cytotoxic activity with IC50_{50} values in the micromolar range against cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Specifically, some derivatives achieved IC50_{50} values as low as 0.65 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-70.65Induces apoptosis via p53 activation
16aSK-MEL-20.045Inhibits HDAC activity
17aU-9372.41Induces caspase activation

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit various bacterial strains:

  • Antitubercular Activity : Compounds similar to this compound have been effective against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Remarks
3aMycobacterium tuberculosis H37Rv0.25Effective against resistant strains
OX7Staphylococcus aureus0.03Stronger than standard antibiotics
OX11Escherichia coli0.125Broad-spectrum activity

The mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Many oxadiazole derivatives trigger apoptotic pathways in cancer cells by activating p53 and caspase cascades.
  • Inhibition of Enzymatic Activity : Some compounds inhibit histone deacetylases (HDACs), disrupting cancer cell proliferation.
  • Bacterial Cell Wall Disruption : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Effects in MCF-7 Cells

In a study assessing the effects of various oxadiazole derivatives on MCF-7 breast cancer cells, researchers found that compound 5a significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression .

Case Study 2: Antimicrobial Efficacy Against M. tuberculosis

A series of oxadiazole derivatives were tested for their antitubercular activity against resistant strains of M. tuberculosis. Compound 3a exhibited potent activity with an MIC of 0.25 µg/mL and demonstrated favorable pharmacokinetic properties including metabolic stability .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide with high purity?

Methodological Answer: A typical synthesis involves a multi-step approach:

  • Step 1: React 5-amino-1,2,4-oxadiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reflux conditions (e.g., 4–6 hours in dioxane or dichloromethane) are critical for amide bond formation .
  • Step 2: Purify the crude product via recrystallization using solvents like ethanol or pet-ether. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Validation: Confirm purity and structure using 1H^1H/13C^{13}C NMR (e.g., chloromethyl protons at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H NMR identifies protons on the chloromethyl (δ 4.2–4.5 ppm) and methylamide groups (δ 2.8–3.1 ppm). 13C^{13}C NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and oxadiazole ring carbons .
  • Mass Spectrometry: HRMS provides exact mass (e.g., [M+H]+ calculated for C5_5H7_7ClN3_3O2_2: 188.0234) to verify molecular formula .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the chloromethylation of oxadiazole derivatives?

Methodological Answer:

  • Parameter Screening: Test solvents (e.g., dichloromethane vs. acetonitrile) and bases (TEA vs. DMAP) to suppress hydrolysis of the chloromethyl group. Lower temperatures (0–5°C) reduce unwanted nucleophilic substitutions .
  • In-Situ Monitoring: Use HPLC or inline IR spectroscopy to track intermediates and adjust stoichiometry dynamically. For example, excess chloroacetyl chloride (>1.2 eq) improves yield but requires careful quenching .
  • Byproduct Analysis: Characterize side products (e.g., dimerization via oxadiazole ring opening) using LC-MS and redesign protecting groups if necessary .

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular models for oxadiazole carboxamides?

Methodological Answer:

  • Permeability Testing: Use Caco-2 cell assays or PAMPA to evaluate membrane penetration. Poor cellular uptake may explain reduced activity despite strong in vitro enzyme inhibition .
  • Metabolite Profiling: Incubate the compound with liver microsomes or S9 fractions to identify active/inactive metabolites. LC-MS/MS can detect hydroxylated or demethylated derivatives .
  • Orthogonal Assays: Validate target engagement using thermal shift assays or cellular thermal proteome profiling (CETSA) .

Q. How can regioselectivity be controlled in substitution reactions involving the chloromethyl group?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxadiazole ring to steer nucleophilic attacks to the chloromethyl site .
  • Catalytic Systems: Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3_3)4_4 and K2_2CO3_3 in THF/water .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of attacking agents, favoring SN2 mechanisms at the chloromethyl carbon .

Q. What stabilization methods are effective for this compound under varying storage conditions?

Methodological Answer:

  • Temperature Control: Store at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis. Lyophilization improves stability for long-term storage .
  • pH Buffering: Formulate in dry DMSO or ethanol with molecular sieves to absorb moisture. Avoid aqueous buffers unless stabilized with cyclodextrins .
  • Degradation Analysis: Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC identify degradation pathways (e.g., oxidation to carboxylic acids) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar oxadiazole carboxamides?

Methodological Answer:

  • Structural Reanalysis: Compare X-ray or NMR data to confirm regiochemistry (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer). Even minor positional changes drastically alter bioactivity .
  • Assay Standardization: Re-test compounds side-by-side under identical conditions (e.g., ATP concentration in kinase assays). Variations in assay protocols (e.g., serum content) may explain discrepancies .
  • Computational Modeling: Perform molecular dynamics simulations to assess binding mode differences. For example, chloromethyl orientation affects hydrogen bonding with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.